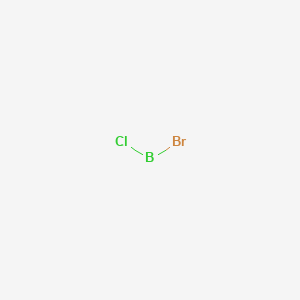

BBrCl

Description

Properties

CAS No. |

74930-79-3 |

|---|---|

Molecular Formula |

BBrCl |

Molecular Weight |

126.17 g/mol |

InChI |

InChI=1S/BBrCl/c2-1-3 |

InChI Key |

QNZKEYXZEFCOMR-UHFFFAOYSA-N |

Canonical SMILES |

[B](Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Bromochloroborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of bromochloroborane species, specifically dichlorobromoborane (BCl₂Br) and dibromochloroborane (BClBr₂). These mixed boron halides are primarily synthesized through halogen redistribution reactions between boron trichloride (BCl₃) and boron tribromide (BBr₃). This document outlines the detailed experimental protocols for their preparation and purification. Furthermore, it delves into the essential characterization techniques, with a focus on ¹¹B Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. All pertinent quantitative data from spectroscopic analyses are systematically presented in tabular format for clarity and comparative analysis. Safety precautions for handling the reactive boron trihalide starting materials are also briefly addressed.

Introduction

Bromochloroboranes are inorganic compounds that belong to the family of mixed boron trihalides. Their utility in organic synthesis and materials science stems from their Lewis acidic nature, which is intermediate between that of their parent trihalides, BCl₃ and BBr₃. The ability to fine-tune the reactivity of the boron center by altering the halogen substituents makes these compounds valuable reagents and synthetic intermediates. This guide details the established methods for their synthesis and the spectroscopic techniques employed for their unambiguous identification and characterization.

Synthesis of Bromochloroboranes

The most common and effective method for the synthesis of dichlorobromoborane and dibromochloroborane is the halogen redistribution (or scrambling) reaction between boron trichloride and boron tribromide. This is an equilibrium process, and the composition of the resulting mixture depends on the initial stoichiometry of the reactants.

Reaction:

BCl₃ + BBr₃ ⇌ BCl₂Br + BClBr₂

Experimental Protocol: Halogen Redistribution Reaction

This protocol describes a general procedure for the preparation of a mixture of bromochloroboranes. The separation of the individual mixed halides is challenging due to their similar boiling points and can be achieved by careful fractional distillation.

Materials:

-

Boron trichloride (BCl₃)

-

Boron tribromide (BBr₃)

-

A vacuum-tight reaction vessel equipped with a high-vacuum stopcock and a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere handling

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

NMR tube suitable for air-sensitive samples

Procedure:

-

Apparatus Preparation: The reaction vessel and NMR tube must be rigorously dried in an oven and subsequently cooled under a stream of dry nitrogen or argon.

-

Reactant Handling: All manipulations of BCl₃ and BBr₃ must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to their high reactivity with moisture and air.

-

Reactant Transfer: A known molar ratio of BCl₃ and BBr₃ is condensed into the pre-weighed and cooled reaction vessel using a vacuum line. The vessel is cooled with a liquid nitrogen bath to ensure complete condensation.

-

Reaction: The stopcock of the reaction vessel is closed, and the vessel is allowed to warm to room temperature. The mixture is then stirred for a sufficient period (typically several hours) to allow the redistribution reaction to reach equilibrium.

-

Sample Preparation for Analysis: For characterization, a portion of the reaction mixture can be transferred to a pre-dried NMR tube under an inert atmosphere. The tube is then flame-sealed.

-

Purification (Optional): If separation of the individual bromochloroboranes is required, the reaction mixture can be subjected to fractional distillation under reduced pressure. However, this is a difficult separation due to the close boiling points of the components.

Safety Precautions:

Boron trichloride and boron tribromide are corrosive and react violently with water, releasing toxic hydrogen chloride and hydrogen bromide gas, respectively.[1][2] They should be handled in a well-ventilated fume hood or a glovebox.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][3]

Characterization of Bromochloroboranes

The primary techniques for the characterization of bromochloroboranes are ¹¹B NMR and vibrational spectroscopy (Infrared and Raman).

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for the identification and quantification of the different boron halide species in a mixture. The chemical shift of the boron nucleus is highly sensitive to its halogen environment.

Table 1: ¹¹B NMR Chemical Shifts for Bromochloroboranes

| Compound | Formula | ¹¹B Chemical Shift (δ, ppm) |

| Boron Trichloride | BCl₃ | 47.5 |

| Dichlorobromoborane | BCl₂Br | 44.8 |

| Dibromochloroborane | BClBr₂ | 41.5 |

| Boron Tribromide | BBr₃ | 40.0 |

Chemical shifts are relative to BF₃·OEt₂. Data sourced from a 1961 study by T. D. Coyle and F. G. A. Stone.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the bromochloroborane molecules. The frequencies of these vibrations are characteristic of the B-Cl and B-Br bonds and the overall molecular symmetry.

Table 2: Vibrational Frequencies for Bromochloroboranes (cm⁻¹)

| Compound | Formula | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| BCl₂Br | B-Br stretch | 365 | - | |

| B-Cl sym. stretch | 445 | - | ||

| B-Cl asym. stretch | 915 | 910 | ||

| Deformations | 160, 230 | 230 | ||

| BClBr₂ | B-Cl stretch | 490 | - | |

| B-Br sym. stretch | 250 | - | ||

| B-Br asym. stretch | 810 | 805 | ||

| Deformations | 120, 190 | 190 |

Note: Specific experimental data for vibrational frequencies can vary slightly based on the phase (gas, liquid) and measurement conditions. The data presented here are representative values.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of bromochloroboranes.

References

"physical and chemical properties of BBrCl"

An In-depth Technical Guide to the Physical and Chemical Properties of Mixed Boron Trihalides with a Focus on Bromodichloroborane (BBrCl₂)

Disclaimer: The chemical formula "this compound" does not correspond to a known stable chemical compound. This guide focuses on mixed boron trihalides, specifically Bromodichloroborane (this compound₂) and Dibromochloroborane (BBr₂Cl), which are the closest stable chemical entities. It should be noted that experimental data for these specific mixed trihalides are scarce in publicly available literature. Therefore, this guide also draws upon the general properties and reactions of boron trihalides.

Introduction

Boron trihalides (BX₃, where X is a halogen) are a fundamental class of Lewis acids with wide-ranging applications in organic synthesis and materials science. While the parent trihalides (BF₃, BCl₃, BBr₃, and BI₃) are well-studied, mixed boron trihalides, which contain more than one type of halogen bonded to a central boron atom, represent an important subclass. These compounds, such as Bromodichloroborane (this compound₂) and Dibromochloroborane (BBr₂Cl), exhibit properties that are intermediate to their parent trihalides and are of significant interest for fine-tuning Lewis acidity and reactivity.

This technical guide provides a comprehensive overview of the physical and chemical properties of mixed boron trihalides, with a particular focus on this compound₂. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize Lewis acids in their work.

Physical Properties

Table 1: Computed Physical Properties of Selected Mixed Boron Trihalides

| Property | Bromodichloroborane (this compound₂) | Dibromochloroborane (BBr₂Cl) |

| Molecular Formula | This compound₂ | BBr₂Cl |

| Molecular Weight | 161.62 g/mol [1] | 206.07 g/mol [2] |

| Exact Mass | 159.86535 Da[1] | 205.81278 Da[2] |

| IUPAC Name | bromo(dichloro)borane[1] | dibromo(chloro)borane[2] |

| CAS Number | 13709-70-1[1] | 13709-71-2[2] |

Table 2: Experimental Physical Properties of Parent Boron Trihalides

| Property | Boron trichloride (BCl₃) | Boron tribromide (BBr₃) |

| Molecular Weight | 117.17 g/mol | 250.52 g/mol |

| Melting Point | -107.3 °C | -46.3 °C |

| Boiling Point | 12.6 °C | 91.3 °C |

| Density (liquid) | 1.349 g/cm³ at 11 °C | 2.600 g/cm³ at 20 °C |

Chemical Properties

Lewis Acidity

Boron trihalides are potent Lewis acids due to the electron-deficient nature of the central boron atom. The Lewis acidity of the parent boron trihalides follows the trend:

BF₃ < BCl₃ < BBr₃ < BI₃

This trend is counterintuitive based on the electronegativity of the halogens. The generally accepted explanation involves the extent of π-bonding between the halogen lone pairs and the empty p-orbital of the boron atom. This back-bonding is strongest for the B-F bond and weakest for the B-I bond. Stronger back-bonding reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.

The Lewis acidity of mixed boron trihalides is expected to be intermediate between their parent compounds. For example, the Lewis acidity of this compound₂ would be expected to be greater than that of BCl₃ but less than that of BBr₃.

Reactivity

Mixed boron trihalides are expected to be highly reactive, moisture-sensitive compounds. They readily hydrolyze in the presence of water to form boric acid and the corresponding hydrohalic acids. They will also react with a wide range of Lewis bases to form adducts.

Experimental Protocols

Synthesis of Mixed Boron Trihalides

The most common method for the synthesis of mixed boron trihalides is through halogen exchange (scrambling) reactions. This involves reacting two different parent boron trihalides, which then redistribute their halogen atoms to form a mixture of mixed halides.

General Experimental Protocol for Halogen Exchange:

-

Apparatus: The reaction is typically carried out in a vacuum-tight glass apparatus to exclude atmospheric moisture. The apparatus should consist of a reaction vessel, a means of introducing and removing gases, and a cold trap for product collection.

-

Reagents: High-purity boron trichloride (BCl₃) and boron tribromide (BBr₃) are used as starting materials.

-

Procedure: a. The reaction vessel is evacuated and cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). b. Known quantities of BCl₃ and BBr₃ are condensed into the reaction vessel. c. The mixture is allowed to warm to room temperature and stirred for a specified period to allow the halogen exchange to reach equilibrium. d. The resulting mixture of BCl₃, BBr₃, this compound₂, and BBr₂Cl is then separated by fractional distillation or condensation.

-

Characterization: The products are typically identified and quantified using techniques such as gas-phase infrared spectroscopy, Raman spectroscopy, or ¹¹B NMR spectroscopy.

Characterization of Mixed Boron Trihalides

4.2.1. Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for the identification of mixed boron trihalides. Each species (BCl₃, BBr₃, this compound₂, BBr₂Cl) has a unique set of vibrational frequencies.

General Experimental Protocol for Vibrational Spectroscopy:

-

Sample Preparation: Gas-phase or matrix-isolation techniques are typically used due to the reactivity of the compounds. For gas-phase measurements, the sample is introduced into a gas cell with appropriate windows (e.g., KBr for IR, quartz for Raman).

-

Instrumentation: A high-resolution FTIR spectrometer for infrared measurements and a Raman spectrometer with a suitable laser excitation source are required.

-

Data Acquisition: The spectra are recorded over the appropriate frequency range.

-

Data Analysis: The observed vibrational bands are assigned to the fundamental modes of vibration for each species based on theoretical calculations and comparison with the spectra of the parent trihalides.

4.2.2. ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is highly effective for characterizing boron compounds. The chemical shift of the ¹¹B nucleus is sensitive to the electronic environment around the boron atom.

General Experimental Protocol for ¹¹B NMR Spectroscopy:

-

Sample Preparation: The sample is typically dissolved in an inert, anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in a flame-dried NMR tube under an inert atmosphere.

-

Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe is used.

-

Data Acquisition: ¹¹B NMR spectra are acquired with appropriate parameters. Proton decoupling is often employed to simplify the spectra.

-

Data Analysis: The chemical shift of the resonance for each boron-containing species is measured and compared to known values or theoretical predictions. The relative integrals of the peaks can be used to determine the composition of the mixture. It is expected that the ¹¹B chemical shift of this compound₂ would be found between the shifts of BCl₃ and BBr₃.

Conclusion

Mixed boron trihalides such as Bromodichloroborane (this compound₂) are intriguing compounds with properties that can be tailored by varying the halogen substituents. While detailed experimental data for these specific molecules are limited, their behavior can be inferred from the well-established chemistry of the parent boron trihalides. The synthesis of mixed boron trihalides is readily achieved through halogen exchange reactions, and their characterization relies on standard spectroscopic techniques like vibrational and ¹¹B NMR spectroscopy. Further research into the experimental determination of the physical and chemical properties of pure mixed boron trihalides would be highly valuable to the scientific community, enabling a more precise application of these versatile Lewis acids in various fields of chemical research and development.

References

Spectroscopic Characterization of Bromochloroborane (BBrCl): A Predictive and Methodological Guide

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific experimental spectroscopic data for bromochloroborane (BBrCl). This guide, therefore, serves as a predictive and methodological resource for researchers, scientists, and drug development professionals interested in the spectroscopic analysis of this compound. The data presented herein is hypothetical and based on theoretical principles and analogies to similar molecules.

Introduction

Bromochloroborane (this compound) is a triatomic molecule of interest in the study of boron chemistry and as a potential reagent in organic synthesis.[1] Its simple structure, consisting of a central boron atom bonded to a bromine and a chlorine atom, makes it an excellent candidate for spectroscopic investigation to elucidate its molecular geometry, bonding characteristics, and vibrational and rotational energy levels. This technical guide outlines the expected spectroscopic properties of this compound and provides detailed, generalized experimental protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for bromochloroborane. These values are estimations based on the known properties of related compounds such as other boron trihalides and diatomic halogens.

Predicted Vibrational Frequencies

The non-linear this compound molecule is expected to have three fundamental vibrational modes: a symmetric stretch (ν1), a bending mode (ν2), and an asymmetric stretch (ν3). All three modes are predicted to be active in both infrared and Raman spectroscopy.

| Vibrational Mode | Symmetry | Description | Predicted Infrared Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| ν1 | A' | B-Cl stretch | ~800 | ~800 (polarized) |

| ν2 | A' | Cl-B-Br bend | ~350 | ~350 (polarized) |

| ν3 | A' | B-Br stretch | ~650 | ~650 (depolarized) |

Predicted Rotational Constants

Microwave spectroscopy would be the primary technique to determine the rotational constants of this compound, providing precise information about its molecular geometry. As a planar asymmetric top molecule, it will have three distinct rotational constants (A, B, and C).

| Rotational Constant | Description | Predicted Value (MHz) |

| A | Rotational constant about the a-axis | (To be determined) |

| B | Rotational constant about the b-axis | (To be determined) |

| C | Rotational constant about the c-axis | (To be determined) |

Predicted ¹¹B NMR Chemical Shift

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically of the ¹¹B nucleus, would provide information about the electronic environment of the boron atom.

| Nucleus | Solvent | Predicted Chemical Shift (δ) (ppm) | Reference Standard |

| ¹¹B | (Inert) | +30 to +50 | BF₃·OEt₂ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound.

Synthesis of Bromochloroborane

A potential synthetic route to this compound for spectroscopic analysis involves the redistribution reaction of boron tribromide (BBr₃) and boron trichloride (BCl₃).

Protocol:

-

Equimolar amounts of boron tribromide and boron trichloride are condensed into a sealed, evacuated reaction vessel.

-

The mixture is allowed to react, potentially with gentle heating or UV irradiation to facilitate the redistribution of halogens.

-

The resulting mixture, containing BBr₃, BCl₃, BBr₂Cl, and this compound₂, is separated by fractional distillation or a series of low-temperature traps to isolate the this compound product.

-

The purity of the isolated this compound is verified using a suitable analytical technique, such as mass spectrometry.

Gas-Phase Infrared Spectroscopy

Gas-phase infrared (IR) spectroscopy is crucial for observing the rotational-vibrational structure of this compound's absorption bands.

Protocol:

-

A sample of purified this compound is introduced into a long-path gas cell at low pressure to minimize pressure broadening of spectral lines.

-

The gas cell is placed in the sample compartment of a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is recorded over a suitable mid-infrared range (e.g., 400-4000 cm⁻¹) using a mercury cadmium telluride (MCT) detector.

-

The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, showing the vibrational bands with their rotational fine structure.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly regarding the symmetric vibrations.

Protocol:

-

A sample of this compound, either in a sealed capillary tube as a liquid or in a gas cell, is irradiated with a monochromatic laser beam (e.g., 532 nm).

-

The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

-

The collected light is passed through a notch filter to remove the strong Rayleigh line and then dispersed by a grating in a Raman spectrometer.

-

The dispersed Raman scattering is detected by a charge-coupled device (CCD) detector to generate the Raman spectrum.

-

Polarization measurements are performed to distinguish between polarized (symmetric) and depolarized (asymmetric) bands.

Microwave Spectroscopy

Microwave spectroscopy is the most precise method for determining the rotational constants and, consequently, the molecular structure of this compound.

Protocol:

-

A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.

-

The sample is irradiated with microwave radiation from a tunable source (e.g., a klystron or a backward-wave oscillator).

-

The absorption of microwave radiation by the sample is detected as the frequency is swept over a specific range.

-

The resulting absorption lines correspond to transitions between rotational energy levels.

-

The frequencies of these transitions are measured with high precision and used to determine the rotational constants of the different isotopologues of this compound.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy will provide insight into the electronic structure around the boron nucleus.

Protocol:

-

A sample of this compound is dissolved in a suitable inert, deuterated solvent in an NMR tube.

-

The NMR tube is placed in the probe of a high-field NMR spectrometer.

-

A standard ¹¹B NMR pulse sequence is applied.

-

The resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the ¹¹B NMR spectrum.

-

The chemical shift is reported relative to a standard reference compound, such as BF₃·OEt₂.

Logical Relationships in Spectroscopic Analysis

The various spectroscopic techniques provide interconnected information that leads to a comprehensive understanding of the molecular properties of this compound.

Conclusion

While experimental spectroscopic data for bromochloroborane remains to be reported, this guide provides a theoretical framework and detailed experimental protocols for its characterization. The application of modern spectroscopic techniques, including high-resolution infrared, Raman, microwave, and NMR spectroscopy, will be essential in determining the fundamental molecular properties of this compound. The data obtained from such studies will be valuable for benchmarking theoretical calculations and for understanding the chemistry of mixed boron trihalides.

References

An In-depth Technical Guide to the Chemistry of Bromochloroboranes

Disclaimer: Detailed experimental and quantitative data for specific bromochloroborane compounds (e.g., BCl₂Br, BClBr₂) are scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of boron halide chemistry, offering insights into the probable synthesis, reactivity, and properties of these mixed halides.

Introduction to Bromochloroboranes

Bromochloroboranes are mixed boron halides containing both bromine and chlorine atoms covalently bonded to a central boron atom. Like other boron trihalides, they are expected to be potent Lewis acids due to the electron-deficient nature of the boron center. Their chemistry is governed by the high reactivity of the boron-halogen bonds and the electrophilicity of the boron atom. While specific compounds like bromodichloroborane (BCl₂Br) and dibromochloroborane (BClBr₂) are not commonly isolated and stored, they can be generated in situ for synthetic purposes. A related compound, Bromochloroborane (BBrClH), is listed in chemical databases, though extensive experimental data is lacking.

Physical and Chemical Properties

Quantitative data for simple bromochloroboranes is limited. The following table summarizes the available information for Bromochloroborane (BBrClH).

| Property | Value | Unit | Source |

| Molecular Formula | BBrClH | - | NIST |

| Molecular Weight | 126.168 | g/mol | NIST |

| CAS Registry Number | 74930-79-3 | - | NIST |

Synthesis of Bromochloroboranes

The most probable and established method for the synthesis of mixed boron halides is through redistribution (scrambling) reactions between two different boron trihalides. For bromochloroboranes, this would involve the reaction of boron trichloride (BCl₃) and boron tribromide (BBr₃). The reaction proceeds through a series of equilibria to give a mixture of the starting materials and the mixed halide products, BCl₂Br and BClBr₂.

Experimental Protocol (General)

A detailed, validated protocol for the synthesis of specific bromochloroboranes is not available. The following is a generalized procedure based on known redistribution reactions of boron halides:

-

In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket), a reaction vessel equipped with a magnetic stirrer and a means to control temperature is charged with a stoichiometric mixture of boron trichloride (BCl₃) and boron tribromide (BBr₃) in a suitable inert solvent (e.g., a halogenated hydrocarbon).

-

The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to gentle heating) to allow the redistribution reaction to reach equilibrium.

-

The resulting mixture will contain BCl₃, BBr₃, BCl₂Br, and BClBr₂. The distribution of these products depends on the initial stoichiometry and the reaction conditions.

-

Separation of the individual mixed halides is challenging due to their similar volatilities and reactivities, and they are often used as a mixture in subsequent reactions.

Caption: Redistribution reaction for the synthesis of bromochloroboranes.

Reactivity of Bromochloroboranes

The reactivity of bromochloroboranes is predicted to be similar to that of other boron halides, characterized by their strong Lewis acidity.

4.1 Lewis Acidity

Boron trihalides are classic examples of Lewis acids. The acidity trend is generally observed as BI₃ > BBr₃ > BCl₃ > BF₃. This trend is counterintuitive based on electronegativity alone but is explained by the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of the boron atom. Following this trend, bromochloroboranes are expected to be strong Lewis acids, readily forming adducts with Lewis bases.

4.2 Reactions with Organic Substrates

Bromochloroboranes are anticipated to react with a variety of organic functional groups. The general mechanism involves the initial coordination of the Lewis basic atom of the organic substrate to the boron center, followed by nucleophilic attack and cleavage of a boron-halogen bond.

Reaction with Alcohols: The reaction with alcohols is expected to proceed via initial adduct formation, followed by the elimination of hydrogen halide to form alkoxyboranes.

Experimental Protocol (General - Reaction with an Alcohol)

-

To a solution of the alcohol in an inert solvent under an inert atmosphere, a solution of the bromochloroborane (or the in situ generated mixture) is added dropwise at a low temperature (e.g., 0 °C or -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques such as NMR or IR spectroscopy).

-

Work-up typically involves quenching the reaction with water or a basic solution and extracting the organic product.

Reaction with Amines: Similar to alcohols, amines will form stable adducts with bromochloroboranes. Subsequent reaction can lead to the formation of aminoboranes.

Reaction with Carbonyl Compounds: Ketones and aldehydes will coordinate to the boron atom through the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

Caption: General reaction pathway of a bromochloroborane with an alcohol.

Applications in Organic Synthesis

While specific applications of bromochloroboranes are not well-documented, their properties as strong Lewis acids suggest potential utility in various organic transformations, including:

-

Catalysis: As catalysts for reactions such as Friedel-Crafts alkylations and acylations.

-

Cleavage of Ethers and Esters: The strong electrophilicity can facilitate the cleavage of C-O bonds.

-

Reagents for Haloboration: Addition to alkenes and alkynes to introduce both a boron and a halogen atom across the multiple bond.

Conclusion

Bromochloroboranes represent a class of mixed boron halides with high potential for reactivity, primarily as strong Lewis acids. Due to a lack of extensive research and documentation, their specific properties and synthetic applications remain largely unexplored in the public domain. The information presented in this guide, based on the well-established chemistry of boron halides, provides a foundational understanding for researchers and scientists interested in the potential of these reactive intermediates. Further investigation into the synthesis, isolation, and reactivity of specific bromochloroborane compounds is needed to fully elucidate their chemical behavior and unlock their synthetic potential.

Thermodynamic Properties of Mixed Boron Trihalides: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the thermodynamic properties of mixed boron trihalides, with a specific focus on presenting available data for compounds structurally related to bromochloroborane (BBrCl). Despite a comprehensive literature search, specific experimental or computational thermodynamic data for this compound could not be located. Therefore, this guide presents reevaluated ideal gas thermodynamic functions for the closely related molecules BCl₂Br and BClBr₂ from established computational studies. The methodologies employed in these calculations, which are based on a rigid rotor and harmonic oscillator model, are detailed to provide a framework for understanding and potentially predicting the properties of this compound. This document is intended to be a valuable resource for researchers in chemistry and materials science.

Introduction

This guide summarizes the most relevant and closely related thermodynamic data found, focusing on the work of Nagarajan (1963), who reevaluated the ideal gas chemical thermodynamic functions for a series of mixed boron halides.[1] The data presented herein is for BCl₂Br and BClBr₂ and serves as a valuable proxy for estimating the properties of this compound.

Thermodynamic Data

The following tables summarize the ideal gas thermodynamic functions for BCl₂Br and BClBr₂ over a temperature range of 100 to 2000 K, as reevaluated by Nagarajan (1963).[1] These values were calculated using a rigid rotor and harmonic oscillator model.[1]

Table 1: Thermodynamic Properties of ¹⁰BCl₂Br

| Temperature (K) | C_p° (cal. deg⁻¹ mole⁻¹) | (H°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | -(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | S° (cal. deg⁻¹ mole⁻¹) |

| 100 | 9.90 | 8.65 | 56.41 | 65.06 |

| 200 | 14.53 | 11.23 | 63.85 | 75.08 |

| 298.16 | 17.03 | 13.22 | 68.42 | 81.64 |

| 300 | 17.08 | 13.27 | 68.53 | 81.80 |

| 400 | 18.66 | 14.81 | 72.37 | 87.18 |

| 500 | 19.61 | 15.93 | 75.61 | 91.54 |

| 600 | 20.21 | 16.79 | 78.41 | 95.20 |

| 700 | 20.63 | 17.47 | 80.88 | 98.35 |

| 800 | 20.94 | 18.02 | 83.09 | 101.11 |

| 900 | 21.17 | 18.47 | 85.08 | 103.55 |

| 1000 | 21.35 | 18.85 | 86.89 | 105.74 |

| 1500 | 21.78 | 20.08 | 94.39 | 114.47 |

| 2000 | 21.95 | 20.73 | 99.98 | 120.71 |

Table 2: Thermodynamic Properties of ¹¹BCl₂Br

| Temperature (K) | C_p° (cal. deg⁻¹ mole⁻¹) | (H°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | -(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | S° (cal. deg⁻¹ mole⁻¹) |

| 100 | 9.87 | 8.63 | 56.12 | 64.75 |

| 200 | 14.48 | 11.19 | 63.55 | 74.74 |

| 298.16 | 16.98 | 13.18 | 68.12 | 81.30 |

| 300 | 17.03 | 13.22 | 68.23 | 81.45 |

| 400 | 18.62 | 14.77 | 72.07 | 86.84 |

| 500 | 19.57 | 15.89 | 75.32 | 91.21 |

| 600 | 20.18 | 16.75 | 78.11 | 94.86 |

| 700 | 20.60 | 17.43 | 80.59 | 98.02 |

| 800 | 20.91 | 17.98 | 82.80 | 100.78 |

| 900 | 21.14 | 18.43 | 84.79 | 103.22 |

| 1000 | 21.32 | 18.81 | 86.60 | 105.41 |

| 1500 | 21.76 | 20.04 | 94.11 | 114.15 |

| 2000 | 21.93 | 20.70 | 99.70 | 120.40 |

Table 3: Thermodynamic Properties of ¹⁰BClBr₂

| Temperature (K) | C_p° (cal. deg⁻¹ mole⁻¹) | (H°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | -(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | S° (cal. deg⁻¹ mole⁻¹) |

| 100 | 10.51 | 8.97 | 59.04 | 68.01 |

| 200 | 15.42 | 11.83 | 66.95 | 78.78 |

| 298.16 | 17.65 | 13.84 | 71.82 | 85.66 |

| 300 | 17.69 | 13.88 | 71.94 | 85.82 |

| 400 | 19.09 | 15.40 | 75.99 | 91.39 |

| 500 | 19.92 | 16.49 | 79.37 | 95.86 |

| 600 | 20.45 | 17.32 | 82.27 | 99.59 |

| 700 | 20.81 | 17.97 | 84.81 | 102.78 |

| 800 | 21.08 | 18.50 | 87.07 | 105.57 |

| 900 | 21.28 | 18.93 | 89.10 | 108.03 |

| 1000 | 21.44 | 19.29 | 90.95 | 110.24 |

| 1500 | 21.82 | 20.47 | 98.66 | 119.13 |

| 2000 | 21.97 | 21.09 | 104.37 | 125.46 |

Table 4: Thermodynamic Properties of ¹¹BClBr₂

| Temperature (K) | C_p° (cal. deg⁻¹ mole⁻¹) | (H°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | -(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹) | S° (cal. deg⁻¹ mole⁻¹) |

| 100 | 10.48 | 8.95 | 58.74 | 67.69 |

| 200 | 15.37 | 11.79 | 66.65 | 78.44 |

| 298.16 | 17.60 | 13.80 | 71.52 | 85.32 |

| 300 | 17.65 | 13.84 | 71.64 | 85.48 |

| 400 | 19.05 | 15.36 | 75.69 | 91.05 |

| 500 | 19.88 | 16.45 | 79.08 | 95.53 |

| 600 | 20.42 | 17.28 | 81.97 | 99.25 |

| 700 | 20.78 | 17.93 | 84.52 | 102.45 |

| 800 | 21.05 | 18.46 | 86.78 | 105.24 |

| 900 | 21.25 | 18.89 | 88.81 | 107.70 |

| 1000 | 21.41 | 19.25 | 90.66 | 109.91 |

| 1500 | 21.80 | 20.44 | 98.37 | 118.81 |

| 2000 | 21.96 | 21.06 | 104.08 | 125.14 |

Methodology for Calculation of Thermodynamic Functions

The thermodynamic functions presented in this guide were calculated based on a statistical mechanical approach using the rigid rotor and harmonic oscillator model. This is a standard and widely accepted method for calculating the thermodynamic properties of molecules in the ideal gas state. The fundamental inputs for these calculations are the molecular structure (for moments of inertia) and the vibrational frequencies.

Experimental/Computational Protocol

The calculation of thermodynamic properties for molecules like the mixed boron trihalides typically follows these steps:

-

Determination of Molecular Structure and Symmetry: The geometric parameters of the molecule (bond lengths and angles) are determined, often through computational chemistry methods (e.g., ab initio or DFT calculations) or inferred from experimental data of related compounds. From the geometry, the point group symmetry of the molecule is identified. For mixed boron trihalides of the BXYZ type, the symmetry is typically Cₛ.

-

Calculation of Moments of Inertia: Using the determined molecular geometry and atomic masses, the principal moments of inertia (I_A, I_B, I_C) are calculated. These are essential for determining the rotational contribution to the thermodynamic functions.

-

Vibrational Analysis: A normal coordinate analysis is performed to determine the fundamental vibrational frequencies of the molecule. This is often done using computational methods that calculate the harmonic vibrational frequencies. These frequencies are the cornerstone for calculating the vibrational contributions to the thermodynamic properties.

-

Statistical Mechanical Calculations: The thermodynamic functions are then calculated as a sum of translational, rotational, and vibrational contributions using standard statistical mechanics formulas.

-

Translational Contribution: Depends on the molecular mass and temperature.

-

Rotational Contribution: For non-linear molecules, this depends on the moments of inertia and temperature.

-

Vibrational Contribution: This is calculated for each vibrational mode using the harmonic oscillator approximation and depends on the vibrational frequencies and temperature.

-

The total thermodynamic property (e.g., S°) is the sum of these contributions: S° = S°_trans + S°_rot + S°_vib

The workflow for this computational protocol is illustrated in the diagram below.

References

The Lewis Acid Behavior of Bromochloroborane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Lewis acid characteristics of bromochloroborane (BBrCl₂). As a mixed boron trihalide, this compound₂ possesses a unique electronic profile and reactivity that is of significant interest in synthetic chemistry and drug development. This document summarizes the current, albeit limited, understanding of its synthesis, structural properties, and interactions with Lewis bases. Due to a scarcity of specific experimental data in publicly accessible literature, this guide also draws upon comparative data from other boron trihalides to infer potential properties and reactivity patterns. This paper aims to serve as a foundational resource for researchers interested in the application of bromochloroborane as a Lewis acid catalyst and reagent.

Introduction to Lewis Acidity in Boron Trihalides

Boron trihalides (BX₃) are archetypal Lewis acids, characterized by an electron-deficient boron center with a vacant p-orbital, making them potent electron-pair acceptors. The Lewis acidity of these compounds is a critical factor in their application as catalysts in a wide array of chemical transformations, including Friedel-Crafts reactions, polymerizations, and various stereoselective syntheses.

The acidity of boron trihalides does not follow a simple trend based on the electronegativity of the halogen substituents. The observed order of Lewis acidity is generally accepted as BI₃ > BBr₃ > BCl₃ > BF₃. This "reversed" trend is attributed to the extent of π-backbonding from the lone pairs of the halogen atoms to the vacant p-orbital of the boron atom. This backbonding is most effective for the compact p-orbitals of fluorine and decreases with the larger, more diffuse p-orbitals of chlorine, bromine, and iodine. Consequently, the electron deficiency at the boron center is most pronounced in BBr₃ and BI₃, leading to greater Lewis acidity.

Bromochloroborane (this compound₂) represents an interesting case of a mixed halide, where the asymmetry of the substitution is expected to influence its Lewis acidic properties in a nuanced manner compared to its symmetrical counterparts.

Synthesis of Bromochloroborane

Detailed experimental protocols for the synthesis of pure bromochloroborane are not widely reported in the literature. However, its formation is expected through redistribution reactions of other boron trihalides. A common method for preparing mixed boron halides is the co-halogenation of boron or the scrambling of two different boron trihalides at elevated temperatures.

General Experimental Protocol for Halogen Exchange Reactions

Caution: Boron trihalides are corrosive and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.

-

A high-pressure reaction vessel is charged with equimolar amounts of boron trichloride (BCl₃) and boron tribromide (BBr₃).

-

The vessel is sealed and heated to a temperature typically in the range of 150-250 °C.

-

The reaction is allowed to proceed for several hours to reach equilibrium.

-

The resulting mixture contains BCl₃, BBr₃, dichlorobromoborane (BCl₂Br), and dibromochloroborane (BBr₂Cl).

-

Separation of the individual components is challenging due to their similar volatilities and is typically achieved by fractional distillation under reduced pressure.

The logical workflow for the synthesis and subsequent analysis of bromochloroborane is depicted below.

Caption: Synthesis and Characterization Workflow for Bromochloroborane.

Lewis Acid-Base Adduct Formation

The primary manifestation of Lewis acidity is the formation of a coordinate covalent bond with a Lewis base, resulting in a Lewis acid-base adduct. For bromochloroborane, the interaction with a generic Lewis base (L) can be represented as:

This compound₂ + L ⇌ L-BBrCl₂

The formation of a Lewis adduct with a Lewis base such as pyridine is a classic example.

Caption: Formation of a Lewis Acid-Base Adduct.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of bromochloroborane and its adducts.

NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying boron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For trigonal planar boron trihalides, the ¹¹B chemical shifts are typically found in the downfield region. Upon formation of a tetrahedral adduct with a Lewis base, the ¹¹B resonance shifts significantly upfield.

While specific data for this compound₂ is absent, we can predict the approximate chemical shift based on the trends observed for other mixed boron halides.

Table 1: Predicted ¹¹B NMR Chemical Shifts of Bromochloroborane and its Adducts

| Compound | Predicted ¹¹B Chemical Shift (ppm vs. BF₃·OEt₂) |

| This compound₂ | +35 to +45 |

| Pyridine-BBrCl₂ | +5 to +15 |

Note: These are estimated values based on trends in related compounds and require experimental verification.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to bond strengths and molecular symmetry. The vibrational frequencies of this compound₂ would be expected to lie between those of BCl₃ and BBr₃. Upon adduct formation, the B-Br and B-Cl stretching frequencies are expected to decrease due to the change in hybridization from sp² to sp³ and the elongation of the B-X bonds.

Table 2: Predicted Vibrational Frequencies for Bromochloroborane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| B-Br stretch | 600 - 700 |

| B-Cl stretch | 800 - 950 |

Note: These are estimated values and require experimental confirmation.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of this compound₂ can be quantified through various experimental and computational methods.

Enthalpy of Adduct Formation

The enthalpy change (ΔH) upon reaction with a reference Lewis base is a direct measure of the Lewis acid strength. While experimental values for this compound₂ are unavailable, computational chemistry could provide reliable estimates.

Table 3: Predicted Enthalpies of Adduct Formation with Pyridine

| Lewis Acid | Predicted ΔH (kcal/mol) |

| BCl₃ | -30 to -35 |

| This compound₂ | -32 to -38 |

| BBr₃ | -35 to -40 |

Note: These are estimated values based on computational models and require experimental validation.

Conclusion and Future Outlook

Bromochloroborane remains a sparsely studied member of the boron trihalide family. Its asymmetric nature presents an intriguing platform for tuning Lewis acidity, which could be advantageous in catalysis and materials science. The lack of comprehensive experimental data highlights a significant gap in the understanding of this fundamental Lewis acid.

Future research should focus on:

-

Developing and optimizing synthetic routes to obtain pure bromochloroborane.

-

Thorough spectroscopic characterization (NMR, IR, Raman) of the isolated compound.

-

Experimental determination of its Lewis acidity through calorimetric studies with a range of Lewis bases.

-

Computational modeling to elucidate its electronic structure and reactivity in greater detail.

A deeper understanding of the Lewis acid behavior of bromochloroborane will undoubtedly open new avenues for its application in various fields of chemistry.

Computational Analysis of Boron Bromide Chloride (BBrCl): A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of a proposed computational methodology for the characterization of boron bromide chloride (BBrCl). Due to a notable absence of dedicated computational studies on this specific trihaloborane in publicly accessible literature, this whitepaper outlines a robust theoretical framework for its investigation. The proposed protocols are grounded in established computational chemistry techniques and are intended to serve as a foundational guide for researchers seeking to elucidate the molecular properties, reactivity, and potential interactions of this compound. This guide presents a hypothetical workflow, from structural optimization to vibrational and electronic analysis, and includes illustrative data tables and logical diagrams to facilitate future research endeavors.

Introduction

Trihaloboranes (BX₃) are a fundamental class of Lewis acids with significant applications in organic synthesis and materials science. While the computational chemistry of symmetrical trihaloboranes such as boron trichloride (BCl₃) and boron tribromide (BBr₃) is well-documented, the mixed halide species, boron bromide chloride (this compound), remains largely unexplored in the computational literature. Understanding the geometric, vibrational, and electronic properties of this compound is crucial for predicting its reactivity, stability, and potential as a catalyst or reagent.

This whitepaper presents a hypothetical, yet detailed, computational protocol for the comprehensive study of this compound. The methodologies described herein are based on widely accepted and validated computational chemistry practices, offering a roadmap for researchers to generate high-quality, reproducible data on this molecule.

Proposed Computational Methodology

A multi-step computational workflow is proposed to thoroughly characterize this compound. This workflow, depicted below, ensures a systematic investigation from the ground-state molecular structure to its electronic and spectroscopic properties.

Caption: Proposed workflow for the computational study of this compound.

Structural Optimization and Frequency Calculations

The initial phase focuses on determining the most stable molecular geometry of this compound.

Experimental Protocol:

-

Initial Structure Generation: A starting geometry for this compound can be constructed using molecular modeling software such as Avogadro or GaussView. Based on VSEPR theory, a trigonal planar geometry is anticipated.

-

Computational Method: Density Functional Theory (DFT) is a suitable method for this level of analysis. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), should be employed to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Geometry Optimization: A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies.

Hypothetical Molecular Properties of this compound

The following tables present hypothetical, yet chemically reasonable, data for this compound that would be obtained from the aforementioned computational protocol. These values are for illustrative purposes to guide future research.

Geometric Parameters

The optimized molecular structure of this compound is expected to be trigonal planar with C₂ᵥ symmetry.

| Parameter | Hypothetical Value |

| B-Br Bond Length | 1.90 Å |

| B-Cl Bond Length | 1.75 Å |

| Br-B-Cl Bond Angle | 119.5° |

| Cl-B-Cl Bond Angle | N/A |

| Br-B-Br Bond Angle | N/A |

| Dihedral Angle | 0° (Planar) |

| Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. |

Vibrational Frequencies

The vibrational analysis of this compound would yield six normal modes of vibration. The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra.

| Vibrational Mode | Symmetry | Hypothetical Frequency (cm⁻¹) | IR Activity | Raman Activity |

| ν₁ | A₁ | 950 | Active | Active |

| ν₂ | A₁ | 450 | Active | Active |

| ν₃ | A₁ | 280 | Active | Active |

| ν₄ | B₁ | 800 | Active | Active |

| ν₅ | B₁ | 200 | Active | Active |

| ν₆ | B₂ | 400 | Active | Active |

| Table 2: Hypothetical Vibrational Frequencies for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. |

Electronic Structure Analysis

Understanding the electronic structure of this compound provides insights into its reactivity.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound. |

The logical relationship for predicting reactivity based on the HOMO-LUMO gap is illustrated below.

Caption: Logic for assessing molecular reactivity from the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

An MEP surface map would visually represent the electrostatic potential on the electron density surface. For this compound, it is expected to show a region of positive potential (electron deficiency) around the central boron atom, consistent with its Lewis acidic character, and negative potential (electron richness) around the halogen atoms.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive computational strategy for the characterization of boron bromide chloride (this compound). Although based on a hypothetical framework due to the current lack of published data, the proposed methodologies and illustrative results provide a robust starting point for future research. The presented workflow, utilizing Density Functional Theory, can be readily implemented to generate reliable data on the geometric, vibrational, and electronic properties of this compound.

Future computational studies could expand upon this foundation by:

-

Investigating the reaction mechanisms of this compound with various Lewis bases.

-

Exploring its potential energy surface for dimerization and other intermolecular interactions.

-

Employing higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, to refine the calculated properties.

The computational exploration of this compound promises to fill a significant gap in our understanding of mixed trihaloboranes and may unveil novel applications in chemistry and materials science.

An In-depth Technical Guide to the Stability and Decomposition Pathways of Brominated and Chlorinated Fluorocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of key brominated and chlorinated fluorocarbons, with a primary focus on bromochlorodifluoromethane (CBrClF₂) and bromochlorofluoromethane (CHBrClF). Due to the ambiguity of the term "BBrCl," this guide addresses the most scientifically relevant and researched compounds fitting this description. A brief discussion on bromochlorofluoroborane (BBrClF) is also included, noting the limited available data.

Bromochlorodifluoromethane (CBrClF₂, Halon 1211)

Bromochlorodifluoromethane, commonly known as Halon 1211, is a synthetic haloalkane that was widely used as a fire suppression agent. Its high stability was a key factor in its effectiveness; however, this stability also contributes to its significant environmental impact.

Stability and Physical Properties

CBrClF₂ is a colorless, non-flammable gas at standard conditions.[1] It is chemically inert in many situations but can react with strong reducing agents.[1] The stability of its molecular structure makes it resistant to decomposition at moderate temperatures.[2]

Table 1: Physical and Chemical Properties of CBrClF₂

| Property | Value | Reference |

| Molecular Formula | CBrClF₂ | [1] |

| Molar Mass | 165.36 g/mol | [1] |

| Boiling Point | -3.7 °C | [3] |

| Melting Point | -159.5 °C | [3] |

| Atmospheric Lifetime | 16.0 years | [3] |

| Ozone Depletion Potential (ODP) | 3.0 | [4] |

| Global Warming Potential (100-year) | 2070 | [3] |

Decomposition Pathways

The decomposition of CBrClF₂ is primarily initiated by photolysis in the atmosphere and thermal decomposition at elevated temperatures.

In the stratosphere, CBrClF₂ undergoes photodissociation by absorbing UV radiation, leading to the cleavage of its carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site of cleavage.

Table 2: Bond Dissociation Energies for CBrClF₂

| Bond | Dissociation Energy (kJ·mol⁻¹) |

| C-Br | 276 |

| C-Cl | 327 |

| C-F | 485 |

| [4] |

Studies on the photodissociation of CBrClF₂ at 157.6 nm have shown that the molecule competitively dissociates through C-Br and C-Cl bond cleavage, with the C-Br pathway being dominant.[5] The resulting CBrF₂ and CClF₂ radicals are unstable and undergo spontaneous secondary dissociation.[5]

At temperatures exceeding 400 °C, CBrClF₂ undergoes thermal decomposition primarily through radical mechanisms.[4] The initial step is the homolytic cleavage of the C-Br bond.[4] In the presence of hydrogen-containing substances (e.g., during fire suppression), a complex mixture of halogenated hydrocarbons and toxic acid gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF) are formed.[6][7]

Bromochlorofluoromethane (CHBrClF)

Bromochlorofluoromethane is a chiral molecule that has been a subject of interest for fundamental research in stereochemistry.[8] Unlike the fully halogenated CBrClF₂, the presence of a hydrogen atom in CHBrClF makes it susceptible to other decomposition pathways.

Stability and Physical Properties

CHBrClF is a liquid at room temperature. It is noted for its relative instability to hydrolysis.[8]

Table 3: Physical Properties of CHBrClF

| Property | Value | Reference |

| Molecular Formula | CHBrClF | [8] |

| Molar Mass | 147.37 g/mol | [8] |

| Boiling Point | 36 °C | [8] |

| Melting Point | -115 °C | [8] |

| Density | 1.953 g/cm³ | [8] |

Decomposition Pathways

The presence of the C-H bond and the good leaving group ability of the halogens make CHBrClF susceptible to hydrolysis. This nucleophilic substitution reaction involves the displacement of a halide ion by a hydroxide ion or water.

In the atmosphere, the primary degradation pathway for CHBrClF is expected to be its reaction with hydroxyl radicals (•OH). This reaction would involve the abstraction of the hydrogen atom, initiating a series of oxidation reactions.

Bromochlorofluoroborane (BBrClF)

Bromochlorofluoroborane is a boron-containing compound with limited available information regarding its stability and reactivity. Computational studies could provide theoretical insights into its bond dissociation energies and potential decomposition pathways. However, to date, there is a lack of experimental data on the thermal or photochemical decomposition of this compound.

Experimental Protocols

Protocol for Thermal Decomposition Studies of Halocarbons

This protocol outlines a general procedure for studying the thermal decomposition of a halocarbon like CBrClF₂ in a laboratory setting.

Objective: To identify and quantify the decomposition products of a halocarbon at elevated temperatures.

Apparatus:

-

Tubular flow reactor (e.g., quartz or alumina)

-

Temperature-controlled furnace

-

Mass flow controllers for the halocarbon and carrier gas (e.g., Nitrogen)

-

Gas sampling system (e.g., gas-tight syringes, sample loops)

-

Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) and potentially an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.

-

Acid gas trapping system: a series of impingers containing a suitable absorption solution (e.g., sodium bicarbonate solution).

-

Ion chromatograph for analysis of trapped acid gases.

Procedure:

-

System Setup: Assemble the flow reactor inside the furnace. Connect the gas lines for the halocarbon and carrier gas via mass flow controllers. Connect the reactor outlet to the gas sampling system and the acid gas trapping system.

-

Leak Check: Pressurize the system with an inert gas and check for leaks.

-

Temperature Stabilization: Heat the furnace to the desired decomposition temperature and allow it to stabilize.

-

Gas Flow Initiation: Start the flow of the carrier gas (e.g., Nitrogen) at a known flow rate to establish a baseline.

-

Introduction of Halocarbon: Introduce the halocarbon into the carrier gas stream at a specific concentration using a mass flow controller.

-

Sampling: Once the system has reached a steady state, collect gas samples from the reactor outlet at specified time intervals.

-

For GC-MS analysis, inject a known volume of the effluent gas into the GC.

-

For acid gas analysis, bubble a known volume of the effluent gas through the absorption solution in the impingers.

-

-

Analysis:

-

GC-MS: Analyze the collected gas samples to identify and quantify the organic decomposition products. Use a suitable GC column (e.g., DB-35ms) and temperature program to achieve good separation.[9]

-

Ion Chromatography: Analyze the absorption solutions from the impingers to determine the concentrations of halide ions (F⁻, Cl⁻, Br⁻), which correspond to the amounts of HF, HCl, and HBr produced.[3]

-

-

Data Processing: Calculate the conversion of the parent halocarbon and the yields of the various decomposition products based on the analytical results and the known flow rates.

-

Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of the decomposition.

Protocol for Determining the Rate of Hydrolysis of a Haloalkane

This protocol provides a general method for comparing the relative rates of hydrolysis of haloalkanes like CHBrClF.

Objective: To determine the rate of hydrolysis by monitoring the formation of halide ions.

Apparatus:

-

Test tubes and a test tube rack

-

Water bath with temperature control

-

Pipettes

-

Stopwatch

-

Silver nitrate solution (AgNO₃)

-

Ethanol

Procedure:

-

Sample Preparation: In separate test tubes, place equal volumes of the haloalkanes to be tested (e.g., 1-chlorobutane, 1-bromobutane, and 1-iodobutane as standards for comparison, and CHBrClF).

-

Solvent Addition: Add a small amount of ethanol to each test tube to act as a common solvent, ensuring the haloalkane is miscible with the aqueous silver nitrate solution.[5]

-

Temperature Equilibration: Place the test tubes containing the haloalkane/ethanol mixtures and a separate set of test tubes containing an equal volume of aqueous silver nitrate into a water bath set to a constant temperature (e.g., 50 °C). Allow them to equilibrate for 5-10 minutes.[5]

-

Initiation of Reaction: Add the silver nitrate solution to one of the haloalkane solutions, start the stopwatch immediately, and mix thoroughly.[5]

-

Observation: Observe the mixture and stop the stopwatch as soon as a precipitate (silver halide) becomes visible. The formation of a precipitate indicates the presence of halide ions produced from the hydrolysis reaction.[5]

-

Repeat: Repeat the procedure for each haloalkane.

-

Data Analysis: The time taken for the precipitate to appear is inversely proportional to the rate of hydrolysis. A shorter time indicates a faster rate. The relative rates can be compared. For a more quantitative analysis, the concentration of the halide ions could be monitored over time using an ion-selective electrode.

Conclusion

The stability and decomposition pathways of brominated and chlorinated fluorocarbons are of significant interest due to their historical applications and environmental impacts. Bromochlorodifluoromethane (CBrClF₂) is a stable molecule that primarily decomposes in the upper atmosphere through photodissociation, leading to the release of ozone-depleting bromine and chlorine radicals. At high temperatures, it decomposes to form toxic acid gases. Bromochlorofluoromethane (CHBrClF), containing a C-H bond, is more susceptible to hydrolysis and atmospheric oxidation by hydroxyl radicals. The study of these compounds and their decomposition products requires specialized experimental setups, such as flow reactors for thermal studies and methods for monitoring ion formation in hydrolysis experiments, coupled with sensitive analytical techniques like GC-MS and ion chromatography. For more obscure compounds like bromochlorofluoroborane (BBrClF), computational chemistry presents a valuable tool for predicting stability and reactivity in the absence of experimental data.

References

- 1. env.go.jp [env.go.jp]

- 2. Chlorinated Methane Hydrolysis Rates [osti.gov]

- 3. nist.gov [nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Zumwalt-class destroyer - Wikipedia [en.wikipedia.org]

- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Mixed Boron Halides in Organic Synthesis

A Focus on the Potential Utility of BBrCl Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted use of specific reagents is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. While common boron trihalides like boron trichloride (BCl₃) and boron tribromide (BBr₃) are well-established Lewis acids in a myriad of chemical transformations, information regarding the mixed halide species, boron bromide chloride (this compound), is notably scarce in scientific literature. This scarcity suggests that this compound is likely a transient or unstable species that is not commercially available as a discrete reagent.

These application notes, therefore, focus on the in situ generation and potential applications of mixed boron halides, drawing parallels from the well-documented reactivity of their parent compounds, BCl₃ and BBr₃. The protocols and data presented are intended to serve as a foundational guide for researchers interested in exploring the nuanced reactivity of these powerful Lewis acids.

I. Generation of Mixed Boron Halides

Mixed boron halides can be generated in situ through redistribution reactions (scrambling) of two different boron trihalides. For instance, combining BCl₃ and BBr₃ can lead to an equilibrium mixture containing BCl₂Br and BClBr₂.

Experimental Protocol: In Situ Generation of Mixed Boron Dihalide Bromide/Chloride Species

Objective: To generate a mixture of mixed boron halides for immediate use in a subsequent organic reaction.

Materials:

-

Boron trichloride (BCl₃) solution (e.g., 1 M in hexanes)

-

Boron tribromide (BBr₃) solution (e.g., 1 M in hexanes)

-

Anhydrous, inert solvent (e.g., dichloromethane, hexanes)

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Dry glassware

Procedure:

-

Under a strict inert atmosphere (argon or nitrogen), add the desired volume of anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.

-

Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add the desired molar equivalents of the BCl₃ solution to the cooled solvent with vigorous stirring.

-

To the same flask, slowly add the desired molar equivalents of the BBr₃ solution. The order of addition may be varied depending on the specific application.

-

Allow the mixture to stir at the specified temperature for a designated period (e.g., 30 minutes) to allow for equilibration of the mixed halide species.

-

The resulting solution containing a mixture of BCl₃, BBr₃, BCl₂Br, and BClBr₂ is now ready for the addition of the substrate for the intended organic transformation.

Note: The exact composition of the equilibrium mixture will depend on the stoichiometry of the starting materials, the solvent, and the temperature.

II. Applications in Organic Synthesis: The Role of Boron Halides as Lewis Acids

Boron trihalides are potent Lewis acids due to the electron-deficient nature of the boron atom. They readily accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions. This principle is expected to extend to mixed boron halides.

A. Activation of Carbonyl Compounds

Boron halides are widely used to activate aldehydes and ketones towards nucleophilic attack. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

Caption: Mechanism of carbonyl activation by a boron halide Lewis acid.

V. Safety and Handling

Boron halides are highly reactive and corrosive. They react violently with water and protic solvents to release the corresponding hydrogen halide (HCl and HBr), which are toxic and corrosive gases. All manipulations should be carried out in a well-ventilated fume hood under a strictly inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Conclusion

While this compound remains an elusive reagent for direct application, the principles of in situ generation of mixed boron halides from their parent compounds open an avenue for exploring novel reactivity in organic synthesis. The modulation of Lewis acidity and steric demand by varying the halogen substituents on the boron center could provide a powerful tool for achieving enhanced selectivity and reactivity in a range of organic transformations. Further research into the characterization and reaction scope of these mixed boron halide systems is warranted to fully unlock their synthetic potential for researchers and drug development professionals.

Application Note: Principles and Safety Protocols for Mixed Boron Trihalides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to their hazardous nature, this document does not provide a detailed, step-by-step synthesis protocol for boron bromide chlorides. Boron trihalides and their derivatives are highly reactive, corrosive, and toxic. Their synthesis and handling should only be attempted by trained professionals in a controlled laboratory setting with the appropriate safety infrastructure. This note serves to outline the general principles of their formation and the critical safety protocols required for their handling.

Introduction to Mixed Boron Trihalides

The chemical formula "BBrCl" is ambiguous and can refer to two specific mixed boron trihalide compounds:

These compounds are part of a class of substances known as boron trihalides, which are potent Lewis acids due to the empty p-orbital on the boron atom.[3] Their high reactivity makes them useful reagents in organic synthesis, particularly for the cleavage of ethers and as intermediates for various chemical transformations.[3] However, this reactivity also presents significant handling challenges.

General Principles of Synthesis

The formation of mixed boron trihalides like this compound₂ and BBr₂Cl typically relies on a process known as halogen exchange or "scrambling" reactions.[4][5] This involves reacting two different boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃).

When mixed, these reagents will undergo a redistribution of their halide substituents to form an equilibrium mixture containing the starting materials and the mixed species:

BCl₃ + BBr₃ ⇌ this compound₂ + BBr₂Cl

Controlling the stoichiometry of the initial reagents can influence the relative concentrations of the products at equilibrium. However, isolating a pure sample of a single mixed halide from this mixture is challenging and requires advanced purification techniques like fractional distillation under inert, anhydrous conditions. These reactions are typically rapid and must be performed with strict exclusion of air and moisture.[5]

Physical and Chemical Properties

Boron trihalides are volatile and highly reactive substances. They react violently with water and other protic solvents to release toxic and corrosive hydrogen halides (HCl and HBr). Below is a summary of properties for the parent compounds.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Boron Trichloride | BCl₃ | 117.17 | 12.5 |

| Boron Tribromide | BBr₃ | 250.52 | 91.3 |

| Bromodichloroborane | This compound₂ | 161.62[1] | N/A (Est. between BCl₃ and BBr₃) |

| Dibromochloroborane | BBr₂Cl | 206.07[2] | N/A (Est. between BCl₃ and BBr₃) |

Critical Safety Protocols

Handling boron trihalides and related compounds demands rigorous adherence to safety protocols to prevent injury and property damage. These chemicals may be classified as pyrophoric, water-reactive, corrosive, and acutely toxic.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the last line of defense.[8]

-

Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[9][10]

-

Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile, consult manufacturer's compatibility chart) and consider wearing flame-retardant outer gloves.[9][10]

-

Body Protection: A flame-resistant lab coat and long pants are required.[8][9] Closed-toe shoes are mandatory.[9]

Engineering Controls

Operations must be conducted within specialized engineering controls to contain hazards.

-

Fume Hood: All manipulations must occur in a certified chemical fume hood to contain toxic and corrosive vapors.[8][11] Keep the sash as low as possible.[8]

-

Inert Atmosphere: Due to their extreme sensitivity to air and moisture, these compounds must be handled under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[10][11]

Emergency Preparedness

-

Never Work Alone: Always have a trained coworker present when handling highly hazardous materials.[8]

-

Emergency Access: Ensure clear access to an eyewash station and safety shower.[8][9]

-

Fire Extinguisher: A Class D dry powder extinguisher (for reactive metals) or sand should be readily available. Do not use water, CO₂, or Halon extinguishers , as they can react violently with these chemicals.[10]

-

Spill Management: Have appropriate spill containment and neutralizing agents available, such as dry sand, soda ash, or other non-reactive absorbents.[10][11]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for safely handling air- and moisture-sensitive corrosive reagents, not a specific synthesis.

Caption: Generalized safety workflow for handling hazardous, air-sensitive reagents.

References

- 1. Bromodichloroborane(3) | BBrCl2 | CID 139560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibromochloroborane(3) | BBr2Cl | CID 139561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Kinetics of the halogen-exchange reaction between alkyl halides (RY) and boron trihalides (BX3). Evidence for formation of adducts RY,BX3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. michigan.gov [michigan.gov]

- 7. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Safe Handling and Storage of Highly Reactive Boron Halides

Disclaimer: The chemical formula "BBrCl" does not correspond to a common, well-documented chemical compound. The following handling and storage procedures are based on the known hazards of related and highly reactive boron halides, such as Boron Tribromide (BBr3) and Boron Trichloride (BCl3). These guidelines are intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific compound being used.

Introduction

Boron halides are highly reactive compounds that are widely used in organic synthesis and other chemical processes. They are strong Lewis acids and react violently with water and other protic solvents.[1] Due to their hazardous nature, strict adherence to safe handling and storage protocols is essential to prevent injury and property damage. Exposure can cause severe burns to the skin and eyes.[1]

Hazard Identification and Risk Assessment

Before handling any reactive boron halide, a comprehensive risk assessment must be conducted. This involves reviewing the SDS and understanding the specific hazards associated with the compound.[2][3]

Primary Hazards:

-

Corrosivity: These compounds are highly corrosive to skin, eyes, and the respiratory tract.[2][3] Contact can cause immediate and severe tissue damage.

-

Reactivity: They react violently with water, alcohols, and other protic solvents, releasing toxic and corrosive hydrogen halide gases (e.g., hydrogen bromide, hydrogen chloride).[1]

-

Toxicity: Inhalation of vapors can cause severe respiratory irritation and damage.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to hazardous chemicals.[4] The following PPE should be worn at all times when handling reactive boron halides:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[4]

-

Hand Protection: Thick nitrile or neoprene gloves should be worn.[4] Always check the glove manufacturer's compatibility chart for the specific chemical being used.

-

Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn to protect against splashes.[4]

-

Footwear: Closed-toe shoes are required in all laboratory settings.[4]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][3] In some situations, a respirator may be necessary.[4]

Safe Handling Procedures

All manipulations of reactive boron halides should be performed in a well-ventilated chemical fume hood.[2][3]

General Handling:

-

Ensure that an emergency eye wash station and safety shower are immediately accessible.[5]

-

Use a "buddy system" when working with highly hazardous materials.

-

Transport containers in an approved acid bucket or secondary containment to prevent spills.[2][3]

-

Slowly open containers to relieve any built-up pressure.

-

Use compatible, dry, and inert equipment (e.g., glassware, cannulas).

Storage Requirements

Proper storage is crucial to maintain the stability of the chemical and prevent accidents.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[2][3][5]

-

Incompatibilities: Store separately from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Containers: Keep containers tightly closed and upright to prevent leakage.[5][6] Store in a secondary container.

Emergency Procedures

In the event of an emergency, follow these procedures and any site-specific protocols.

-

Spills:

-

Evacuate the area immediately.

-

If the spill is large, contact emergency services.

-

For small spills within a fume hood, use an appropriate absorbent material (e.g., calcined clay, sand). Do not use water or combustible materials.

-

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-